1-(Thiophen-2-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea
Description
1-(Thiophen-2-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a urea-based small molecule characterized by a thiophene ring and a pyrrolidine moiety substituted with a 5-(trifluoromethyl)pyridine group. The trifluoromethyl (CF₃) group is a common pharmacophore known to enhance metabolic stability and binding affinity in medicinal chemistry .
Urea derivatives are widely explored for diverse therapeutic applications, including enzyme inhibition and receptor modulation, as seen in the evidence provided.
Properties
IUPAC Name |
1-thiophen-2-yl-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4OS/c16-15(17,18)10-3-4-12(19-8-10)22-6-5-11(9-22)20-14(23)21-13-2-1-7-24-13/h1-4,7-8,11H,5-6,9H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGZSLVILLREQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CS2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Thiophen-2-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
-
Step 1: Formation of Intermediate Compounds
Reagents: Thiophene-2-carboxylic acid, 5-(trifluoromethyl)pyridine-2-amine, and pyrrolidine.
Conditions: Reflux in an appropriate solvent, such as dichloromethane or toluene, with a catalyst like triethylamine.
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Step 2: Coupling Reactions
Reagents: The intermediate compounds are coupled using reagents like carbodiimides (e.g., EDCI) or coupling agents (e.g., HATU).
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures.
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Step 3: Final Urea Formation
Reagents: Isocyanates or urea derivatives.
Conditions: The final step involves the addition of isocyanates to the coupled intermediate, followed by purification using chromatography techniques.
Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Thiophen-2-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of dihydropyridine derivatives.
Substitution: The trifluoromethyl group on the pyridine ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2).
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Thiophen-2-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Linker Flexibility : The pyrrolidine linker in the target compound and SB705498 allows conformational flexibility, whereas rigid pyridine or thiazole linkers (e.g., Compound 3) may restrict binding modes .
- CF₃ Group: The 5-CF₃-pyridin-2-yl group is a shared feature in SB705498 and the target compound, enhancing hydrophobicity and metabolic stability compared to non-fluorinated analogs .
Key Observations :
- The thiophene substitution in the target compound may modulate TRPV1 binding kinetics compared to bromophenyl .
- Enzyme Inhibition: Compound 3’s CdFabK inhibition (IC₅₀ = 0.10–0.24 μM) highlights the role of urea-thiazole hybrids in targeting bacterial enzymes. The target compound’s thiophene-pyrrolidine scaffold may offer a novel scaffold for antibacterial drug discovery .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
Biological Activity
1-(Thiophen-2-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Value |
|---|---|
| IUPAC Name | 1-thiophen-2-yl-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |
| Molecular Formula | C₁₅H₁₅F₃N₄OS |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 2034368-28-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of Intermediate Compounds : Using thiophene-2-carboxylic acid, 5-(trifluoromethyl)pyridine-2-amine, and pyrrolidine under reflux conditions.
- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, which are critical for modifying its properties and enhancing biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- A study highlighted that thioamide derivatives showed antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Compounds containing thiourea groups have demonstrated antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 0.12 μg/mL .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. It may inhibit kinase activity, thereby impacting cancer cell proliferation and survival.
Study on Anticancer Activity
A notable study evaluated the effect of a related compound on U937 cells, revealing an IC50 value of 16.23 μM, demonstrating its potential as an anticancer agent compared to etoposide (17.94 μM) .
Antimicrobial Efficacy
In another investigation, derivatives of thiourea were tested against bacterial DNA gyrase and topoisomerase IV, showing potent inhibition with IC50 values around 0.25 μg/mL for S. aureus . This highlights the compound's potential as a lead structure for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
